REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Cl:16])[CH:11]=1)[CH2:4][C:5](OCC)=[O:6]>C1(C)C=CC=CC=1>[Cl:16][C:12]1[CH:11]=[C:10]([CH:3]2[CH2:2][NH:1][C:5](=[O:6])[CH2:4]2)[CH:15]=[CH:14][CH:13]=1
|
Name
|
ethyl 4-amino-3-(3-chlorophenyl)butanoate
|
Quantity
|
135.7 g
|
Type
|
reactant
|
Smiles
|
NCC(CC(=O)OCC)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml flask fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser and magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue purified by PrepLC (1 kg SiO2, CH2Cl2/EtOH, 98:2->95:5)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1CC(NC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |